N-methyl,4-oxopyridine-3-carboxamide
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Overview
Description
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is also known by its IUPAC name, N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide . This compound is a member of the class of 4-pyridones, characterized by a pyridone ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- typically involves the reaction of nicotinamide with methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds through the methylation of the nitrogen atom in the pyridine ring, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency of the methylation and oxidation steps, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-4-pyridone-3-carboxamide.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-methyl-4-pyridone-3-carboxamide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form N-methyl-4-pyridone-3-carboxamide . This reaction is crucial for maintaining the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-pyridone-5-carboxamide
- 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
- 1-Methyl-4-pyridone-3-carboxamide
Uniqueness
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical and biological properties . Its role as a substrate for NNMT and its involvement in NAD+ metabolism further distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-4-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11) |
InChI Key |
MVUASHPXKWEKNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=NC=CC1=O |
Origin of Product |
United States |
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